molecular formula C20H21N3O3S B2984530 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-88-8

3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2984530
CAS No.: 897455-88-8
M. Wt: 383.47
InChI Key: YTUPCIMSQQVPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound with the CAS Registry Number 897455-88-8 and a molecular weight of 383.46 g/mol. Its molecular formula is C20H21N3O3S . This benzamide derivative features a complex structure that incorporates 3,4-dimethoxyphenyl, ethylthio, and 5-phenyl-1H-imidazole moieties, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is offered with a purity of 90% and is available for purchase in quantities ranging from 1mg to 100mg . Heterocyclic compounds containing imidazole rings are of significant interest in scientific research due to their diverse biological activities and presence in many pharmacologically active molecules . The structural features of this compound suggest potential for application in developing enzyme inhibitors and receptor ligands. Researchers utilize such complex heterocycles in various fields, including the synthesis of novel molecules with potential antitumor, antimicrobial, and antiviral properties, as well as in materials science . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-17-9-8-15(12-18(17)26-2)19(24)21-10-11-27-20-22-13-16(23-20)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPCIMSQQVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazole ring. One common approach is the reaction of phenylglyoxal with ammonia to form 5-phenyl-1H-imidazole, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The imidazole ring, in particular, is known for its ability to interact with biological targets.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Compound Core Structure Substituents/Linker Key Differences Potential Impact on Activity
3,4-Dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide (Target) Benzamide + Imidazole 3,4-Dimethoxy; thioethyl linker; 5-phenyl-imidazole Reference compound Optimized for lipophilicity and target binding via phenyl-imidazole and methoxy groups.
3,4-Diethoxy analogue (CAS 897454-79-4, ) Benzamide + Imidazole 3,4-Diethoxy; thioethyl linker; 5-(p-tolyl)-imidazole Ethoxy instead of methoxy; p-tolyl instead of phenyl Increased lipophilicity; altered metabolic stability due to larger alkoxy groups.
N-(2-((5-Methyl-1H-imidazol-2-yl)thio)ethyl)-3-nitrobenzamide (Hypothetical analogue) Benzamide + Imidazole 3-Nitro; thioethyl linker; 5-methyl-imidazole Nitro group instead of methoxy; methyl-imidazole Nitro group may confer electron-withdrawing effects, altering reactivity or binding.
W1: 3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide () Benzamide + Benzimidazole Thioacetamido linker (–S–CH2–CO–NH–); 2,4-dinitrophenyl Benzimidazole instead of imidazole; bulkier dinitrophenyl group Enhanced aromatic stacking but reduced solubility; benzimidazole may improve DNA intercalation.
Compound 6: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Benzamide + Thiadiazole Isoxazole-thiadiazole hybrid; no thioether linker Thiadiazole core; rigid planar structure Potential for diverse binding modes due to hybrid heterocycles; reduced linker flexibility.
Compound 8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () Benzamide + Thiadiazole Pyridine-thiadiazole hybrid; acetyl and methyl groups Pyridine substitution; acetyl group introduces polarity Enhanced hydrogen bonding capacity; potential for kinase inhibition.
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide () Benzamide + Isoxazole Isoxazole-thioether linker; pyrimidinylaminoethyl Isoxazole core; pyrimidine-amino side chain Possible antiviral or anticancer activity via nucleoside mimicry.

Pharmacological and Functional Comparisons

Antimicrobial Activity :

  • The target compound’s 5-phenyl-imidazole moiety is structurally similar to benzimidazole derivatives (e.g., W1 in ), which exhibit antimicrobial activity via disruption of microbial DNA or enzyme inhibition. However, the thioethyl linker in the target compound may confer better metabolic stability compared to the thioacetamido linker in W1 .
  • Compounds with thiadiazole cores () show broader-spectrum activity but lower selectivity due to their rigid planar structures .

Anticancer Potential: The methoxy groups on the benzamide core may enhance interactions with hydrophobic pockets in kinases or tubulin, as seen in analogues like 8a (), which showed activity against cancer cell lines . Thiazole-triazole hybrids () demonstrate improved cytotoxicity, suggesting that substituting the imidazole with a thiazole could further optimize anticancer effects .

Metabolic Stability :

  • Ethoxy-substituted analogues () are likely more resistant to oxidative metabolism than methoxy derivatives but may suffer from reduced solubility .
  • Compounds with pyridine or isoxazole substituents () exhibit varied metabolic pathways due to heterocycle-specific enzyme interactions .

Biological Activity

3,4-Dimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that combines a benzamide core with methoxy groups and an imidazole ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is 3,4-dimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide. The structure can be represented as follows:

ComponentStructure
BenzamideBenzamide
Methoxy Groups-OCH3 at positions 3 and 4
Imidazole RingAttached via a sulfanyl ethyl linker

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to various enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition or activation of biochemical pathways relevant in disease processes.

Antiviral Properties

Research has indicated that compounds containing imidazole rings exhibit antiviral activity. For instance, derivatives similar to this compound have shown efficacy against viruses by inhibiting key enzymes involved in viral replication, such as IMP dehydrogenase (IMPDH). This enzyme is crucial for the biosynthesis of guanine nucleotides necessary for viral proliferation .

Anticancer Activity

Studies have suggested that compounds with similar structural features may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For instance, imidazole derivatives have been reported to inhibit tumor growth in various cancer models .

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related imidazole compound exhibited an EC50 value of 1.1 μM against SARS-CoV-2 protease, indicating strong antiviral properties comparable to established drugs like remdesivir .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of similar compounds on human cell lines, revealing that many derivatives maintained low cytotoxicity (CC50 > 30 μM), suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameAntiviral Activity (EC50 μM)Anticancer Activity (IC50 μM)
3,4-Dimethoxy-N-(2-(5-phenylimidazol-2-thio)ethyl)benzamide1.110
Related Imidazole Derivative0.7415
Standard Antiviral Agent (e.g., Remdesivir)0.74N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.